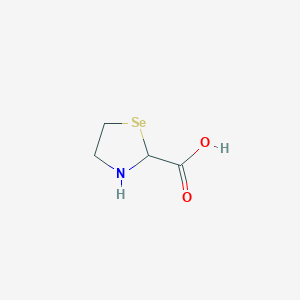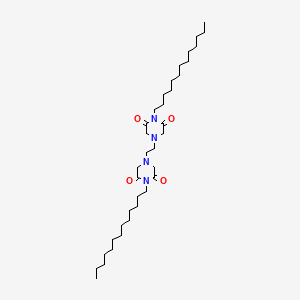![molecular formula C27H22 B14479488 2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene CAS No. 67654-21-1](/img/structure/B14479488.png)
2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,4,5-triphenylbicyclo[420]octa-2,4,7-triene is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its stability and the presence of multiple phenyl groups, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene typically involves a multi-step process. One common method starts with the homocoupling of terminal aryl alkynes, followed by a zipper annulation reaction. This process is often catalyzed by a rhodium complex, which facilitates the formation of the bicyclic structure . The reaction conditions usually involve the use of dichloromethane as a solvent at room temperature, with a turnover frequency of 2.5 h⁻¹ .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to scale up the production. The use of flexible NHC-based pincer ligands in rhodium catalysts can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and catalysis.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a scaffold for drug development.
Industry: Used in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to engage in unique binding interactions with enzymes or receptors. The phenyl groups can participate in π-π stacking interactions, enhancing its binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1(6),2,4-triene: Similar bicyclic structure but with different substituents.
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate: Another bicyclic compound with a carboxylate group.
Uniqueness
2-Methyl-3,4,5-triphenylbicyclo[420]octa-2,4,7-triene is unique due to its specific substitution pattern and the presence of multiple phenyl groups
Properties
CAS No. |
67654-21-1 |
|---|---|
Molecular Formula |
C27H22 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene |
InChI |
InChI=1S/C27H22/c1-19-23-17-18-24(23)26(21-13-7-3-8-14-21)27(22-15-9-4-10-16-22)25(19)20-11-5-2-6-12-20/h2-18,23-24H,1H3 |
InChI Key |
HQHWUFZFJGJYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2C1C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)

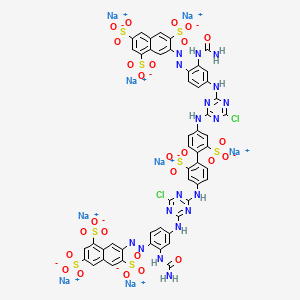
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
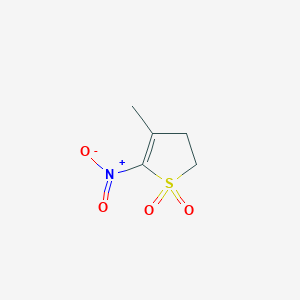

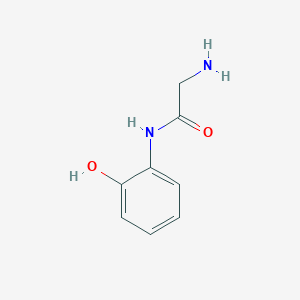
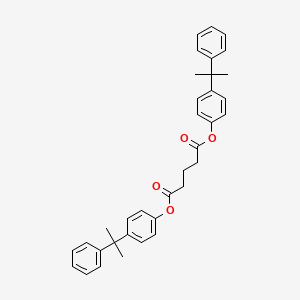

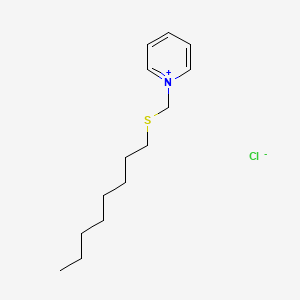
![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)
